molecular formula C18H16N2O2 B11559654 3-methoxy-N-(2-methylquinolin-8-yl)benzamide

3-methoxy-N-(2-methylquinolin-8-yl)benzamide

Cat. No.: B11559654
M. Wt: 292.3 g/mol
InChI Key: HNTCZBWIIGSCLW-UHFFFAOYSA-N
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Description

3-methoxy-N-(2-methylquinolin-8-yl)benzamide is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzamide moiety linked to a quinoline ring, which is further substituted with a methoxy group and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(2-methylquinolin-8-yl)benzamide can be achieved through several methods. One common approach involves the reaction of 3-methoxybenzoic acid with 2-methylquinoline-8-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as solvent recycling and waste minimization, can be applied to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(2-methylquinolin-8-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methoxy-N-(2-methylquinolin-8-yl)benzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxy-N-(2-methylquinolin-8-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, while the quinoline ring contributes to its biological activity. Compared to similar compounds, it may exhibit improved efficacy and selectivity in certain applications .

Properties

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

3-methoxy-N-(2-methylquinolin-8-yl)benzamide

InChI

InChI=1S/C18H16N2O2/c1-12-9-10-13-5-4-8-16(17(13)19-12)20-18(21)14-6-3-7-15(11-14)22-2/h3-11H,1-2H3,(H,20,21)

InChI Key

HNTCZBWIIGSCLW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2NC(=O)C3=CC(=CC=C3)OC)C=C1

Origin of Product

United States

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